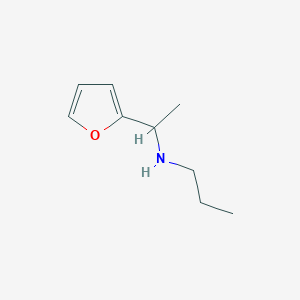

N-(1-(Furan-2-yl)ethyl)propan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H15NO |

|---|---|

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

N-[1-(furan-2-yl)ethyl]propan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3 |

InChI-Schlüssel |

JQIFNKVSCXUFNB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(C)C1=CC=CO1 |

Herkunft des Produkts |

United States |

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis of N-(1-(Furan-2-yl)ethyl)propan-1-amine

Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and chemical environment of the atoms within this compound.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, a key feature in the IR spectrum would be the N-H stretching vibration of the secondary amine group. This typically appears as a single, weak-to-medium intensity band in the region of 3350–3310 cm⁻¹. openstax.orgorgchemboulder.comspectroscopyonline.com The absence of a pair of bands in this region confirms it is not a primary amine, and the presence of any band rules out a tertiary amine. orgchemboulder.comwpmucdn.com

Other important expected vibrations include:

Aromatic C-H stretch (furan): Above 3000 cm⁻¹

Aliphatic C-H stretch (alkyl chains): Below 3000 cm⁻¹

C=C stretch (furan ring): Around 1500-1600 cm⁻¹ researchgate.net

C-N stretch (aliphatic amine): In the 1250–1020 cm⁻¹ range orgchemboulder.com

N-H wag (secondary amine): A broad band between 910-665 cm⁻¹ orgchemboulder.comspectroscopyonline.com

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the furan (B31954) ring.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | Weak-Medium |

| C-H (furan) | Stretch | > 3100 | Medium |

| C-H (alkyl) | Stretch | 2960 - 2850 | Strong |

| C=C (furan) | Stretch | ~1580, ~1500 | Medium |

| N-H | Bend | 1650 - 1580 (often weak/absent for 2°) | Weak |

| C-N | Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural features. researchgate.net For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method, allowing for separation from a mixture prior to mass analysis. mdpi.comnih.govacs.orgresearchgate.netnih.gov

The molecular formula C₉H₁₅NO contains one nitrogen atom, so according to the nitrogen rule, the nominal molecular weight is an odd number (153 g/mol ). The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 153.

A dominant fragmentation pathway for amines is the α-cleavage (cleavage of the bond adjacent to the C-N bond). whitman.edulibretexts.orgyoutube.com For this molecule, two primary α-cleavage events are possible:

Loss of an ethyl radical (•CH₂CH₃) from the propyl group, leading to a fragment at m/z 124.

Loss of the furan-methyl radical (•CH(CH₃)C₄H₃O) is less likely, but cleavage of the C-C bond in the ethyl group attached to the furan would lead to a characteristic iminium ion. The most favorable α-cleavage involves the loss of the largest alkyl group, which in this case would be the ethyl group from the propyl chain, but other fragmentations are possible. A very prominent fragment is often observed corresponding to the cleavage that forms the most stable iminium cation. Cleavage of the bond between the chiral carbon and the furan ring would yield a fragment at m/z 81 (protonated furan).

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 153 | [C₉H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 124 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl from propyl group) |

| 84 | [C₅H₁₀N]⁺ | α-Cleavage (loss of furyl radical) |

| 68 | [C₄H₄O]⁺ | Furan radical cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. cernobioscience.comresearchgate.netcernobioscience.comnih.gov While standard mass spectrometry can confirm the nominal mass (153), HRMS can distinguish this compound from other compounds with the same nominal mass but different elemental formulas.

The calculated exact mass of the [M+H]⁺ ion of this compound (C₉H₁₆NO⁺) is 154.12264. An experimental HRMS measurement yielding a value extremely close to this would provide strong evidence for the C₉H₁₅NO molecular formula, ruling out other possibilities. researchgate.netnih.gov

Chromatographic and Separative Techniques

Chromatographic techniques provide the foundation for the analytical characterization of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its analysis, while specialized chiral chromatography methods are essential for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. While specific application notes for this exact compound are not prevalent, standard reversed-phase HPLC methods can be readily adapted for its quantification. The methodology often involves derivatization of the primary or secondary amine to introduce a chromophore, enhancing UV detection and sensitivity. chromatographyonline.comnih.gov For instance, reagents like dinitrofluorobenzene or salicylaldehyde (B1680747) can be used for derivatization, allowing for sensitive UV detection. chromatographyonline.com The separation is typically achieved on a C8 or C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. chromatographyonline.com

A key advantage of HPLC is its ability to quantify residual primary amine content in reaction mixtures, which is crucial for process monitoring and quality control. chromatographyonline.com The development of a validated HPLC method would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov

Table 1: Representative HPLC Method Parameters for Amine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C8 or C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV Spectrometer (wavelength dependent on derivatizing agent, e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Derivatizing Agent | Salicylaldehyde or Dinitrofluorobenzene chromatographyonline.com |

This table represents a generalized method based on established practices for similar amine compounds.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used method for the analysis of volatile amines. researchgate.netresearchgate.net This technique is well-suited for determining the purity of this compound and for quantifying it in various samples. researchgate.net The principle of GC relies on the vaporization of the sample and its separation into individual components as it passes through a specialized column. ccsknowledge.com

For amine analysis, the choice of column and conditions is critical to prevent peak tailing and ensure good resolution. A common approach involves using a column specifically designed for amines, often with a stationary phase that minimizes interaction with the basic amine groups. bre.com Generic GC-FID methods have been developed and validated for a wide variety of volatile amines in pharmaceutical intermediates, demonstrating excellent linearity, recovery, and repeatability. researchgate.netresearchgate.net Such methods can be applied to this compound, potentially after derivatization to improve volatility and chromatographic behavior. wiley.com

Table 2: Generic GC-FID Method Parameters for Volatile Amine Quantitation

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) wiley.com |

| Column | Capillary column suitable for amines (e.g., coated with OV-1701) wiley.com |

| Carrier Gas | Hydrogen or Helium wiley.com |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 90 °C to 190 °C) wiley.com |

| Diluent | Acetonitrile/Water (50/50, v/v) researchgate.net |

This table outlines a generic method based on established protocols for a range of volatile amines. researchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

As this compound possesses a chiral center, the separation and quantification of its enantiomers are of paramount importance, particularly in pharmaceutical contexts where stereoisomers can exhibit different biological activities. unife.it Chiral HPLC is the predominant technique for this purpose. mdpi.comresearchgate.net

The separation is achieved using Chiral Stationary Phases (CSPs) that interact differently with each enantiomer. mdpi.com Cellulose-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (found in CHIRALCEL OD-H columns), have proven highly effective for resolving chiral amines under normal phase conditions. mdpi.com The mobile phase typically consists of a mixture of hexane, isopropanol, and an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution. mdpi.com The resolution factor (Rs) and separation factor (α) are key parameters used to evaluate the effectiveness of the chiral separation. researchgate.net

Alternatively, chiral GC can be employed, which often requires derivatization of the amine with a chiral reagent or the use of a chiral column. wiley.com For example, related 1-phenylalkylamines have been separated as their trifluoroacetyl derivatives on a cyclodextrin-based chiral stationary phase. wiley.com

Table 3: Example Chiral HPLC Method Parameters for Amine Enantioseparation

| Parameter | Value/Condition |

|---|---|

| HPLC System | Agilent 1100 or equivalent mdpi.com |

| Chiral Stationary Phase (CSP) | CHIRALCEL OD-H® (cellulose tris(3,5-dimethylphenylcarbamate)) mdpi.com |

| Column Dimensions | 4.6 mm i.d. x 25 cm, 5 µm mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) mdpi.com |

| Detection | UV at 254 nm mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Room Temperature mdpi.com |

This table is based on a reported method for the enantioselective separation of structurally similar chiral amines. mdpi.com

Computational and Theoretical Investigations of N 1 Furan 2 Yl Ethyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometric and electronic nature of N-(1-(Furan-2-yl)ethyl)propan-1-amine.

Molecular Geometry Optimization (e.g., DFT methods)

The optimization of the molecular geometry of this compound is a critical first step in its theoretical characterization. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. nih.govnih.gov Specifically, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is often employed to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface. nih.gov

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the furan (B31954) ring is a key feature, while the ethyl and propan-1-amine substituents will adopt specific spatial orientations to minimize steric hindrance. researchgate.net The final optimized structure represents the most probable conformation of the molecule in the gaseous phase. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (furan) | ~1.35-1.44 Å |

| C-O (furan) | ~1.36 Å | |

| C-N | ~1.47 Å | |

| N-H | ~1.01 Å | |

| C-H (aliphatic) | ~1.09 Å | |

| Bond Angle | C-O-C (furan) | ~106° |

| C-N-C | ~112° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values presented are hypothetical and representative of typical results from DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. chalcogen.ro A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. chalcogen.ro For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the furan ring's anti-bonding orbitals. mdpi.com

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 0.5 |

Note: The values presented are hypothetical and representative of typical results from electronic structure calculations.

Conformational Landscape Analysis

The flexibility of the ethyl and propan-1-amine side chains in this compound means that the molecule can exist in various conformations. A conformational analysis is performed to identify the different stable conformers and their relative energies. researchgate.net This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational search reveal the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. Understanding the conformational landscape is important as different conformers can exhibit different biological activities and interaction profiles. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are employed to predict how a ligand might interact with a protein's binding site. This is a crucial tool in drug discovery and design. nih.gov

Ligand-Protein Interaction Prediction (for research target interactions)

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. mdpi.com The process involves generating a multitude of possible binding poses and scoring them based on their complementarity to the binding site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For instance, the nitrogen atom of the amine could act as a hydrogen bond acceptor or donor, while the furan ring could engage in pi-stacking interactions with aromatic residues in the protein. mdpi.com

Table 3: Predicted Interactions of this compound with a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond (with N-H) | 2.9 |

| TYR 85 | Pi-Stacking (with furan ring) | 4.5 |

| LEU 150 | Hydrophobic | 3.8 |

| PHE 200 | Hydrophobic | 4.1 |

Note: The data is hypothetical and for illustrative purposes only.

Binding Energy Calculations

Following the prediction of the binding pose, the binding energy can be calculated to estimate the affinity of this compound for the protein target. jbcpm.com Lower binding energies typically indicate a more stable and favorable interaction. jbcpm.com Various computational methods can be used to estimate binding energy, ranging from empirical scoring functions to more rigorous but computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A favorable binding energy would suggest that the compound is a promising candidate for further investigation. nih.gov

Table 4: Calculated Binding Energies for this compound with a Hypothetical Protein Target

| Method | Binding Energy (kcal/mol) |

| Docking Score | -7.5 |

| MM/GBSA | -45.2 |

Note: The values are hypothetical and serve as examples of typical binding energy calculations.

Simulation of Molecular Recognition Processes

The study of molecular recognition is fundamental to understanding how a ligand like this compound interacts with biological macromolecules. Computational simulations, particularly molecular docking and molecular dynamics (MD), are powerful tools for elucidating these processes at an atomic level. researchgate.net

Molecular docking studies are employed to predict the preferred orientation and conformation of a ligand when it binds to a target receptor's active site. researchgate.net For furan-amine derivatives, these simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in studies of other furan derivatives, docking has been used to examine binding modes with specific protein targets like Glucosamine-6-phosphate synthase or DNA gyrase. acgpubs.orgmdpi.com Such analyses provide a static picture of the binding event, revealing the most probable binding pose and a corresponding binding affinity score, which helps in ranking potential drug candidates. asianpubs.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can offer a more dynamic and detailed view of the recognition process. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding. researchgate.netresearchgate.net Reactive MD simulations have been specifically used to study the evolution of furan-based materials under certain conditions, such as pyrolysis, demonstrating the capability of these methods to handle complex chemical transformations and structural evolution. psu.edu These simulations can reveal the flexibility of the this compound structure and how it adapts to the binding pocket, providing insights into the thermodynamics and kinetics of the binding process that are not accessible from static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscholarsresearchlibrary.com For furan-amine derivatives, QSAR models serve as invaluable predictive tools in the design of new molecules with desired activities. nih.gov The fundamental principle is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity. scholarsresearchlibrary.com

The process involves creating a dataset of furan-amine analogs with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govtandfonline.com These models can then estimate the activity of new, un-synthesized furan-amine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. scholarsresearchlibrary.com

Derivation of Molecular Descriptors

The foundation of a robust QSAR model is the selection of relevant molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. For furan-amine derivatives, descriptors can be broadly categorized into several classes:

Constitutional Descriptors: These are the most straightforward and include properties like molecular weight and counts of specific atom types or functional groups. ucsb.edu

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching and shape indices. nih.gov

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and Polar Surface Area (PSA) are crucial for predicting how a molecule will behave in a biological system. nih.gov

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed electronic information. ucsb.edu Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment. nih.govwalisongo.ac.id

In a QSAR study on furanocoumarin derivatives, several descriptors were found to be significantly correlated with biological activity. nih.gov The table below summarizes key descriptors often employed in QSAR studies of furan-containing and amine-containing compounds. nih.govnih.gov

| Descriptor Category | Descriptor Name | Description | Potential Influence on Activity |

| Physicochemical | logP | A measure of a compound's lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets. nih.gov |

| Physicochemical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Influences membrane transport and overall solubility. nih.gov |

| Constitutional | Molecular Weight (MW) | The mass of one mole of the substance. | Relates to the overall size of the molecule. nih.gov |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. ucsb.edunih.gov |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. ucsb.edu |

| Electronic | Minimal Electrostatic Potential | The minimum electrostatic potential on the molecular surface. | Indicates regions prone to electrostatic interactions. nih.gov |

| Topological | SpMAD_Dzs | A 2D descriptor related to spectral moments and atomic properties. | Can be negatively correlated with activity, suggesting complex structural dependencies. nih.gov |

| Topological | GATSe2 | A 2D autocorrelation descriptor related to atomic electronegativities. | Can be positively correlated with activity, indicating the importance of electronegativity distribution. nih.gov |

Predictive Modeling for Structure-Based Design

Once a statistically significant QSAR model is developed, it becomes a powerful tool for structure-based design. tandfonline.com The model's equation, which links specific molecular descriptors to activity, provides direct insight into which structural features are beneficial or detrimental. nih.gov For example, if a model shows that lower HOMO energy and higher lipophilicity increase the desired activity for a series of furan-amine derivatives, medicinal chemists can use this information to design new analogs.

This predictive capability allows for the in silico screening of virtual libraries of compounds before any synthetic work is undertaken. scholarsresearchlibrary.com Researchers can propose modifications to the this compound scaffold—such as adding or removing substituents on the furan ring or altering the amine side chain—calculate the descriptors for these new virtual molecules, and use the QSAR model to predict their activity. nih.gov This process dramatically accelerates the drug discovery cycle by focusing laboratory resources on synthesizing and testing only those compounds with the highest predicted potential. nih.gov Advanced models, including those built with machine learning, can capture complex, non-linear relationships between structure and activity, further enhancing predictive accuracy. nih.govnih.gov

Applicability Domain and Model Validation

A critical aspect of QSAR modeling is to define its Applicability Domain (AD). researchgate.netirma-international.org The AD is the chemical and response space in which the model can make reliable predictions. eawag.ch A prediction for a new compound is considered trustworthy only if the compound falls within the AD of the model used to generate it. irma-international.org This is a core principle for the validation of QSAR models as recommended by the Organization for Economic Co-operation and Development (OECD). nih.gov

The AD is defined by the properties of the molecules in the training set. irma-international.org Various methods are used to determine if a new compound is inside or outside this domain. Many approaches are based on measuring the distance of the query compound to the compounds in the training set within the descriptor space. nih.gov If a new furan-amine derivative is structurally too different from those used to build the model, its prediction will be flagged as an extrapolation and considered unreliable. irma-international.org

Before a QSAR model can be used, it must undergo rigorous validation to assess its robustness and predictive power. This involves several statistical tests:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to check the internal consistency and stability of the model. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. tandfonline.com The correlation coefficient (R²) between the predicted and observed activities for the test set is a key metric of predictive performance. nih.gov

By clearly defining the AD and performing thorough validation, researchers ensure that the QSAR models for furan-amine derivatives are not only statistically sound but also practically useful for guiding the design of new chemical entities. researchgate.net

Reactivity and Mechanistic Studies of Furan Amine Systems

Reactivity of the Furan (B31954) Moiety

The furan ring in this compound possesses a 1-(N-propylamino)ethyl substituent at the 2-position. This alkylamine group is generally considered to be electron-donating, which is expected to influence the reactivity of the furan ring.

Electrophilic Substitution Reactions on the Furan Ring

Furan is known to be significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.compearson.com The oxygen atom's lone pairs increase the electron density of the ring, facilitating electrophilic attack. pearson.com Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed during attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). chemicalbook.comquora.com

For N-(1-(Furan-2-yl)ethyl)propan-1-amine, the 2-position is already substituted. The presence of the electron-donating alkylamine group is expected to further activate the furan ring towards electrophilic substitution. The primary site for substitution would be the C5 position, which is the other alpha-position relative to the oxygen atom. Typical electrophilic substitution reactions for furans include nitration, halogenation, and acylation, though specific conditions and outcomes for this compound have not been documented.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. acs.org Its aromaticity is less pronounced than that of benzene, allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org The reactivity of furan derivatives in Diels-Alder reactions is sensitive to the substituents on the ring. Electron-donating groups can increase the reactivity of the furan diene. researchgate.net Studies on 2-amino-substituted furans have shown they readily undergo Diels-Alder reactions with various dienophiles. researchgate.net It is plausible that this compound could participate in such reactions, forming oxabicyclo[2.2.1]heptane derivatives, though no specific examples are reported in the literature. acs.org

Ring Opening and Transformation Reactions

The furan ring is susceptible to ring-opening under acidic conditions. acs.orgnih.gov This reaction typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack, leading to the formation of 1,4-dicarbonyl compounds. acs.org The specific products of acid-catalyzed ring-opening of this compound are not documented. Additionally, furans can undergo various transformation and recyclization reactions to form other heterocyclic systems, often catalyzed by acids or metals. researchgate.netrsc.org For instance, N-(furfuryl)anthranilamides can be recyclized into pyrrolo[1,2-a] chemicalbook.comresearchgate.netbenzodiazepines via an acid-catalyzed furan ring opening followed by cyclization. While these reactions showcase the versatility of the furan ring in related systems, specific studies on this compound are absent.

Reactivity of the Secondary Amine Functionality

The N-propylamino group in the molecule is a secondary amine, characterized by a lone pair of electrons on the nitrogen atom, which confers both nucleophilicity and basicity.

Nucleophilic Reactivity of the Amine

All amines, due to the lone pair on the nitrogen atom, are nucleophilic. Secondary amines are generally more nucleophilic than primary amines. This nucleophilicity allows them to react with a variety of electrophiles, such as alkyl halides and acyl chlorides, in nucleophilic substitution reactions. Therefore, the nitrogen atom in this compound is expected to be a reactive nucleophilic center. However, specific quantitative data on its nucleophilicity or examples of its reaction with electrophiles are not available in the reviewed literature.

Interplay Between Furan and Amine Moieties

The chemical behavior of this compound is dictated by the mutual influence of the furan ring and the secondary amine group.

Electronic Influence of Functional Groups

The reactivity of the molecule is a product of the combined electronic effects of its constituent parts.

Furan Ring: The furan ring is an electron-rich, five-membered aromatic heterocycle. The oxygen atom's lone pair electrons participate in the π-system, contributing to its aromaticity and significantly increasing the electron density of the ring carbons. pharmaguideline.com This makes the furan ring highly susceptible to electrophilic attack, much more so than benzene. Electrophilic substitution typically occurs at the C5 position (or C2, if C5 is substituted), as the intermediate carbocation is most effectively stabilized by the oxygen atom. libretexts.org

Amine Moiety: The secondary amine group, with its lone pair on the nitrogen, is a potent nucleophile and a base. The alkyl groups (ethyl and propyl) are electron-donating via an inductive effect, which slightly increases the electron density on the nitrogen, enhancing its nucleophilicity compared to a primary amine like furfurylamine (B118560). However, the furan ring itself, being electron-rich, can also influence the amine's basicity. The nitrogen lone pair in pyrrole (B145914), a related heterocycle, is part of the aromatic system, making it non-basic; while this is not the case for this compound, the proximity of the aromatic ring can still modulate the electronic environment of the amine. libretexts.orglibretexts.org

Steric Effects on Reactivity

Steric hindrance plays a critical role in the reactivity of this compound, particularly at the nitrogen center. nih.gov

Reactivity of the Amine: The nitrogen atom is bonded to a propyl group and a 1-(furan-2-yl)ethyl group. These alkyl groups create a sterically hindered environment around the nitrogen's lone pair. This bulkiness can impede the approach of electrophiles. rsc.org Consequently, the rate of reactions like N-alkylation and N-acylation will be slower for this secondary amine compared to a less hindered primary amine. masterorganicchemistry.com While N-alkylation of secondary amines to tertiary amines is generally feasible, the increased steric hindrance in the tertiary product can help to disfavor the subsequent overalkylation to a quaternary salt. masterorganicchemistry.com

Reactivity of the Furan Ring: The ethyl-propyl-amine substituent at the C2 position of the furan ring introduces steric bulk that can influence the regioselectivity of electrophilic aromatic substitution. While the electronic preference is for attack at the C5 position, a very bulky electrophile might face some steric repulsion from the side chain, although this effect is generally less significant than the strong directing effect of the furan oxygen.

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound provides insight into how to control reaction outcomes.

Determination of Rate-Limiting Steps

For N-Acylation: The acylation of an amine by an acyl chloride generally proceeds through a two-step nucleophilic addition-elimination mechanism. The first step is the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. The second step is the collapse of this intermediate to expel the leaving group (e.g., chloride). youtube.com The rate-limiting step can be either the formation or the breakdown of the tetrahedral intermediate. For highly reactive acylating agents like acyl chlorides, the breakdown of the intermediate is often the rate-determining step. youtube.com In some enzyme-catalyzed acylations, studies have shown that the acylation step itself is rate-limiting. nih.gov The electronic properties of the leaving group play a significant role; better leaving groups lead to a faster collapse of the tetrahedral intermediate.

For Electrophilic Aromatic Substitution on the Furan Ring: The mechanism involves the attack of the furan's π-electrons on an electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step of the reaction. jru.edu.in The subsequent deprotonation to restore aromaticity is a fast step.

Table 2: Factors Influencing Rate-Limiting Steps

| Reaction Type | Potential Rate-Limiting Step | Influencing Factors | Reference |

|---|---|---|---|

| N-Acylation | Breakdown of tetrahedral intermediate | Leaving group ability, stability of the intermediate, solvent, catalyst. | youtube.comnih.gov |

| N-Alkylation (SN2) | Nucleophilic attack | Steric hindrance of amine and alkyl halide, nucleophilicity of amine, leaving group ability. | masterorganicchemistry.com |

| Electrophilic Substitution | Formation of sigma complex | Strength of the electrophile, electron density of the furan ring. | jru.edu.in |

Identification of Intermediates

The short-lived species formed during a reaction provide crucial evidence for the proposed mechanism.

Tetrahedral Intermediate: In N-acylation reactions, the key intermediate is the tetrahedral species formed from the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. This intermediate is typically unstable and quickly collapses to form the final amide product.

Sigma Complex (Arenium Ion): During electrophilic substitution on the furan ring, the key intermediate is the sigma complex. The positive charge in this cation is delocalized through resonance, with significant stabilization provided by the furan's oxygen atom. nih.govmdpi.com

Reactive Aldehydes from Furan Oxidation: A significant reactive pathway for furan-containing compounds involves the oxidation of the furan ring. This can lead to the formation of a highly electrophilic intermediate, cis-2-butene-1,4-dial. nih.gov This reactive dialdehyde (B1249045) can then be trapped by cellular nucleophiles, including amines, to form pyrrole-based cross-links. nih.gov While this is a metabolic process, similar furan ring-opening reactions can be achieved in synthetic chemistry, where the furan acts as a latent 1,4-dicarbonyl compound. researchgate.netresearchgate.net This pathway highlights a potential reactivity for this compound under oxidative conditions, where the furan ring opens and could potentially react intramolecularly or intermolecularly with the amine moiety.

Structure Activity Relationship Sar Investigations for Furan Amine Scaffolds

Influence of Furan (B31954) Ring Substituents on Activity (General Context)

The nature and position of substituents on the furan ring are pivotal in determining the biological efficacy of furan-amine scaffolds. The electron-rich nature of the furan ring allows it to engage in various electrical interactions with biological targets like enzymes and receptors. ijabbr.com Research has consistently shown that even minor alterations to the substitution pattern on the furan nucleus can lead to marked differences in biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netiosrjournals.org

Table 1: Effect of Furan Ring Substituents on Biological Activity

| Compound Series | Substituent | Observed Activity | Source |

|---|---|---|---|

| Cinnoline Furan Derivatives | Halogen (Chloro) | Potent antibacterial, anti-inflammatory, antifungal | iosrjournals.org |

| Cinnoline Furan Derivatives | Methyl | Potent antimicrobial, anti-inflammatory | iosrjournals.org |

| 2,4-Disubstituted Furans | Various | Correlated with antibacterial activity | researchgate.net |

| Furan-based Derivatives | Pyridine carbohydrazide | Good cytotoxic activity (IC50 = 4.06 µM) | nih.gov |

| Furan-based Derivatives | N-phenyl triazinone | Good cytotoxic activity (IC50 = 2.96 µM) | nih.gov |

Impact of the N-Substituents on Molecular Interactions

The substituent attached to the nitrogen atom in the furan-amine scaffold plays a crucial role in defining the molecule's interactions with its biological target. Functional groups such as amines are fundamental components in many drugs, often serving to correctly orient the molecule for optimal interaction with its target through hydrogen bonds and other intermolecular forces. researchgate.net

The nature of the N-substituent can influence properties like lipophilicity and binding affinity. For example, in a related class of compounds, N-[(2-pyrrolidinyl)methyl]-substituted benzamides, both aromatic and amine substituents were found to significantly affect the apparent lipophilicity. nih.gov The size and basicity of the amine group are critical. Introducing an electronegative atom at the α-position of an amino group can reduce its intrinsic basicity, making it a poorer hydrogen bond donor and weakening intramolecular hydrogen bonds (IMHBs). mdpi.com Conversely, the binding affinity of complexes can depend on the size, shape, and functional groups of the amine. beilstein-journals.org Studies on synthetic cathinones have shown that the length of the N-alkyl chain influences potency, with an increase from a methyl to a propyl group on the α-carbon side-chain enhancing dopamine (B1211576) uptake inhibition. nih.gov This highlights the delicate balance required in the N-substituent's properties to achieve desired molecular interactions.

Table 2: Influence of N-Substituents on Molecular Properties

| Compound Class | N-Substituent Variation | Impact | Source |

|---|---|---|---|

| Amino-alcohols | Halogen at α-position to amino group | Reduced basicity, weaker O–H···N bonds | mdpi.com |

| Substituted Benzamides | Amine substituents | Affects apparent lipophilicity | nih.gov |

| Resorcin researchgate.netarene Complexes | Size of secondary amine | Affects stoichiometry of complex formation | beilstein-journals.org |

| N-Ethyl Cathinones | α-carbon side-chain length | Inverted U-shape potency for DA uptake inhibition | nih.gov |

Stereochemical Effects on Molecular Recognition and Functional Response

Stereochemistry is a critical factor in molecular recognition and the resulting biological response of furan-amine scaffolds. The three-dimensional arrangement of atoms can dramatically alter how a molecule fits into a binding site on a receptor or enzyme.

A clear example of stereochemical influence is seen in the mechanochemical reactivity of furan-maleimide Diels-Alder adducts. rsc.org Research has demonstrated that the endo and exo stereoisomers exhibit different mechanical lability, with the endo isomer being more mechanically fragile. rsc.org This difference in reactivity, based purely on stereoisomerism, underscores how spatial arrangement can dictate molecular behavior. rsc.org While not a furan-amine, the principle is directly applicable. In other classes of neurologically active compounds, such as fentanyl analogues, stereoisomers like cis-3-methylfentanyl can possess widely varying pharmacological properties, including potency and metabolic stability, due to their distinct three-dimensional structures. wikipedia.org Therefore, for a chiral molecule like N-(1-(Furan-2-yl)ethyl)propan-1-amine, it is expected that the different stereoisomers will display distinct interactions with biological targets, leading to variations in their functional response.

Table 3: Comparison of Stereoisomer Properties

| Compound System | Stereoisomers | Observed Difference | Source |

|---|---|---|---|

| Furan–maleimide Diels–Alder adducts | endo vs. exo | The endo isomer shows greater mechanical lability. | rsc.org |

| Fentanyl Analogues | Positional and geometric isomers | Can possess widely modified pharmacological properties (e.g., potency, half-life). | wikipedia.org |

Conformational Dynamics and Their Role in Structure-Activity Correlations

The flexibility and preferred conformations of furan-amine scaffolds are integral to their structure-activity relationships. The ability of a molecule to adopt a specific low-energy conformation that is complementary to its biological target's binding site is often a prerequisite for activity.

Design Principles for Modulating Molecular Properties Based on SAR

The insights gained from structure-activity relationship studies form the foundation for the rational design of new molecules with enhanced properties. For furan-amine scaffolds, several design principles can be applied to modulate their biological and physicochemical characteristics.

One key principle is the use of the furan ring as a versatile scaffold that can be systematically modified. Researchers can use furan scaffolds as a starting point for the design and development of novel drug candidates by exploring various substitutions to optimize efficacy, selectivity, and safety. ijabbr.com The furan ring can also be employed as a bioisostere for other aromatic systems in existing drug molecules to potentially improve pharmacological profiles. ijabbr.com

Structure-based design, guided by SAR data, has proven effective. For instance, in the development of HIV-1 protease inhibitors, exploring the SAR at different positions of the lead compound allowed for the enhancement of antiviral potency. nih.gov Similarly, a review of the SAR of amiodarone, a benzofuran (B130515) derivative, highlights that modifications can be made at specific positions to develop safer derivatives that retain the desired multi-channel blocking activity. scirp.org These examples demonstrate that a thorough understanding of how structural changes affect activity allows for the targeted design of molecules with improved therapeutic potential.

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of N-alkylated furan (B31954) amines is an area ripe for innovation. Traditional methods often rely on the reductive amination of corresponding ketones, in this case, 1-(furan-2-yl)ethan-1-one with propan-1-amine. While effective, this approach faces challenges common to amine synthesis, including the potential for overalkylation and side reactions involving the furan ring. mdpi.com Future research will likely focus on developing more selective and efficient catalytic systems.

A significant challenge is achieving high selectivity for the desired secondary amine, N-(1-(Furan-2-yl)ethyl)propan-1-amine, while minimizing the formation of primary or tertiary amines. mdpi.com The development of heterogeneous catalysts is a promising avenue, as they offer advantages in separation and reusability. bohrium.comacs.org Research into bifunctional catalysts, perhaps combining metal centers for hydrogenation with acidic or basic sites to facilitate imine formation and activation, could provide a pathway to higher yields under milder conditions. mdpi.com Furthermore, exploring novel one-pot reactions that start directly from biomass-derived precursors like furfural (B47365) could represent a paradigm shift in efficiency. nih.govfrontiersin.org For instance, a tandem reaction involving the conversion of furfural to a ketone intermediate followed by in-situ reductive amination presents a compelling, albeit challenging, synthetic strategy. nih.gov

Integration of Advanced Computational Methods in Design and Discovery

Computational chemistry is poised to play a transformative role in the study of furan-based amines. Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to model the molecular and electronic structure of this compound. researchgate.net Such studies can provide fundamental insights into the molecule's conformational preferences, the reactivity of the furan ring, and the electronic interplay between the aromatic system and the amine functionality.

A key area for future computational work is in catalyst design. By modeling the interaction between the substrate, intermediates, and the catalyst surface, researchers can predict which catalyst materials and structures will favor the desired reaction pathway. acs.org For example, computational screening could identify optimal metal nanoparticles or supported catalysts for the selective reductive amination process, thereby reducing the experimental workload. researchgate.net DFT calculations have already been used to probe reaction mechanisms for related furan compounds, such as elucidating the role of diprotonated species in superacid-catalyzed reactions, which could inspire new synthetic approaches. mdpi.com Mapping the electrostatic potential can also help predict regions of the molecule susceptible to electrophilic or nucleophilic attack, guiding the exploration of its chemical behavior. researchgate.net

Exploration of Unconventional Reactivity Patterns

The furan ring is not merely a passive scaffold; it is a versatile functional group capable of participating in a variety of transformations. Future research should venture beyond the typical reactions of the amine group and explore the unconventional reactivity of the furan moiety within this compound.

One exciting frontier is the use of the furan as a diene in cycloaddition reactions. However, a more unconventional approach involves the oxidative dearomatization of the furan ring. This process can generate highly reactive intermediates, such as enediones, which can then be used in subsequent cyclizations to build complex molecular architectures. nih.gov Another innovative strategy is the multicomponent reaction, where the furan, an amine, and a thiol can be combined in a one-pot synthesis to generate new heterocyclic systems like pyrroles. researchgate.net Applying such a strategy to this compound could yield novel and structurally diverse compounds with potential applications in materials science or medicinal chemistry. These explorations would transform the parent amine from a simple building block into a sophisticated reactive intermediate.

Sustainable and Scalable Synthesis Technologies

The push towards a green and sustainable chemical industry necessitates a move away from fossil fuel-based feedstocks. Furan-based compounds are at the forefront of this transition, as their precursors, like furfural and 5-hydroxymethylfurfural (B1680220), can be derived directly from lignocellulosic biomass. mdpi.comdntb.gov.ua A major future direction for this compound is the development of synthetic pathways that begin with these renewable platform molecules. frontiersin.org

Achieving this goal requires robust and scalable technologies. Heterogeneous catalysis is crucial for large-scale industrial processes due to the ease of catalyst recovery and potential for use in continuous flow reactors. researchgate.netmdpi.com Research into catalysts that are not only efficient and selective but also durable and resistant to poisoning will be critical. mdpi.com Biocatalysis offers another powerful and sustainable alternative. The use of enzymes, such as transaminases, for the amination of furan-based aldehydes and ketones is a rapidly advancing field. researchgate.netnih.gov Developing a biocatalyst that can efficiently convert 1-(furan-2-yl)ethan-1-one to this compound could enable a highly selective and environmentally benign production process at an industrial scale. researchgate.netnih.gov

Deepening Mechanistic Understanding of Furan-Amine Interactions

Detailed mechanistic studies of its synthesis, particularly via reductive amination, are needed. It is widely accepted that the reaction proceeds through an imine intermediate, but the rate-determining step and the influence of the catalyst on each stage (condensation and hydrogenation) require further elucidation. mdpi.com Understanding the catalyst's structure-activity relationship is key; for example, how the size and surface properties of metal nanoparticles affect selectivity between C=O and C=N bond hydrogenation is a critical question. mdpi.comacs.org Moreover, investigating the mechanism of potential side reactions, such as hydrogenation of the furan ring itself, is necessary to devise strategies for their suppression. acs.org Advanced techniques, including in-situ spectroscopy and kinetic modeling, combined with computational studies, will be indispensable in painting a complete picture of the furan-amine dynamic.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1-(Furan-2-yl)ethyl)propan-1-amine?

The synthesis typically involves multi-step organic reactions. For example, furan-containing intermediates can be coupled with propan-1-amine derivatives via nucleophilic substitution or reductive amination. Flash silica gel chromatography is a common purification method to isolate the final compound, as demonstrated in analogous syntheses of furan-based amines . Key steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like FeCl₃ in citric acid medium for cyclization .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- IR Spectroscopy : Confirm the presence of functional groups (e.g., azomethine linkage at ~1618 cm⁻¹, C-S-C stretching at ~721 cm⁻¹) .

- ¹H NMR : Identify characteristic peaks, such as a singlet at ~8.55 ppm for the N=CH group and aromatic protons in the 7.0–7.90 ppm range .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300 for a related furan-thiadiazole derivative) and fragmentation patterns validate the molecular formula .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Initial screening often employs in vitro assays against target pathogens. For anti-tubercular activity, the Alamar Blue assay with Mycobacterium tuberculosis H37Rv is standard. Compounds like Fb and Fe (structurally related furan derivatives) showed MIC values of 3.1 µg/mL, indicating potency . Dose-response curves and cytotoxicity assays (e.g., using Vero cells) are recommended to establish therapeutic indices .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against enoyl-ACP reductase?

Docking simulations (e.g., using ArgusLab 4.0.1) predict binding interactions with key residues (Tyr158, Met103) in the enzyme’s active site. Hydrogen bonding and electrostatic interactions are critical; for example, furan oxygen may form hydrogen bonds with backbone amides. Validation involves comparing docking scores (e.g., −11.7 kcal/mol for a reference inhibitor) and RMSD values (<0.3 Å) to ensure reproducibility .

Q. How do PASS (Prediction of Activity Spectra for Substances) predictions guide analog design?

PASS predicts bioactivity probabilities (Pa > 0.68 for anti-tubercular activity). For example, substituting the furan ring with electron-withdrawing groups (e.g., nitro) enhances Pa scores. Analogs with higher Pa values (e.g., Fe: Pa = 0.82) correlate with lower MIC values, enabling prioritization of synthetic targets .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

- Contradiction Analysis : If an analog with high Pa (e.g., 0.75) shows weak activity, evaluate steric clashes via molecular dynamics simulations.

- Metabolic Stability : Assess degradation pathways using liver microsome assays.

- Solubility Optimization : Modify substituents (e.g., methoxy groups) to improve pharmacokinetics .

Q. What structure-activity relationship (SAR) insights emerge from modifying the furan moiety?

- Furan vs. Thiophene : Replacing the furan oxygen with sulfur (thiophene) alters electron density, affecting binding affinity.

- Substituent Effects : Nitro groups at the 5-position of the furan ring enhance anti-tubercular activity (MIC = 3.1 µg/mL) but may increase cytotoxicity.

- Hybrid Structures : Coupling with thiadiazole (e.g., 1,3,4-thiadiazole) improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.